4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazole ring through cyclization reactions. Common reagents used in the synthesis include thioamides, α-haloketones, and various catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring, depending on the substituents present. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar compounds to 4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections. Compared to these compounds, this compound is unique due to its specific substituents and potential for a broader range of biological activities.
Properties
Molecular Formula |
C26H19N3OS2 |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C26H19N3OS2/c1-17-23(32-26(27-17)20-10-6-3-7-11-20)24(30)28-21-14-12-18(13-15-21)22-16-31-25(29-22)19-8-4-2-5-9-19/h2-16H,1H3,(H,28,30) |
InChI Key |
WRWZUOIKYBHXEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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